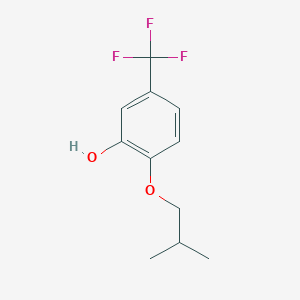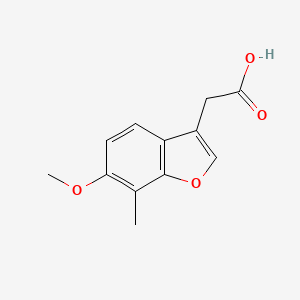![molecular formula C12H11N5O B1459971 3-(3,5-二甲基苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 CAS No. 1082436-87-0](/img/structure/B1459971.png)
3-(3,5-二甲基苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮
描述
3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C12H11N5O and its molecular weight is 241.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
CDK2 抑制剂
这些化合物已被鉴定为新型 CDK2 抑制剂,它们是癌症治疗的有吸引力的靶点 . 它们对 MCF-7 和 HCT-116 细胞系表现出优异的细胞毒活性,对 HepG-2 细胞系表现出中等活性 .
抗菌活性
这些化合物的一些衍生物表现出抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选者。
抗癌剂
这些化合物与抗癌特性相关 . 已发现它们可以调节髓系白血病和乳腺癌等多种癌症 .
HIV 治疗
其中一种化合物利匹韦林是一种第二代二芳基嘧啶家族的 NNRTI,已获得美国 FDA 批准用于治疗感染 HIV-1 的个人 . 它具有很高的遗传屏障,可以形成耐药突变,通常需要多个突变才能赋予显著的耐药性 .
抗真菌特性
这些化合物也与抗真菌特性相关 . 这使得它们成为开发新型抗真菌药物的潜在候选者。
抗寄生虫活性
已发现它们具有抗寄生虫特性 . 这使得它们成为开发新型抗寄生虫药物的潜在候选者。
降压药
这些化合物与降压特性相关 . 这使得它们成为开发新型降压药物的潜在候选者。
降糖药
这些化合物与降糖特性相关 . 这使得它们成为开发新型降糖药物的潜在候选者。
作用机制
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway. CDK2, when complexed with cyclin A2, plays a key role in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .
生化分析
Biochemical Properties
3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and topoisomerase I, inhibiting their activity . These interactions are essential for its anticancer properties, as inhibition of these enzymes can lead to the suppression of cancer cell proliferation. Additionally, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been found to bind to proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by altering cell signaling pathways and gene expression . It affects cell signaling pathways such as the PI3K/AKT pathway, leading to changes in cellular metabolism and promoting cell death. Furthermore, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can modulate gene expression, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDK2 and topoisomerase I, inhibiting their activity and preventing the progression of the cell cycle . This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can interact with transcription factors, altering gene expression and promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can lead to sustained inhibition of cellular functions and prolonged induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into various metabolites that are excreted from the body . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on DNA and other nuclear components . The distribution of this compound within the body can affect its therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy in inducing apoptosis and inhibiting cancer cell proliferation .
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-7-3-8(2)5-9(4-7)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNMAMWIACYRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)NC=N3)N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141517 | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082436-87-0 | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082436-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


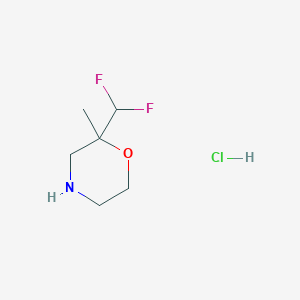
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)
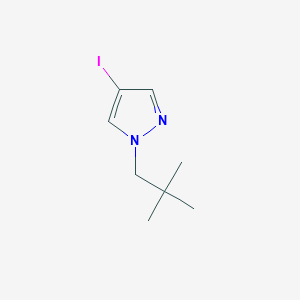
![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)

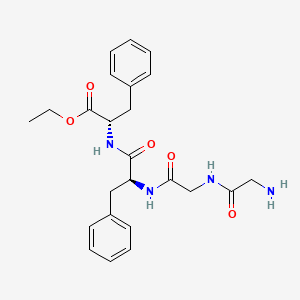

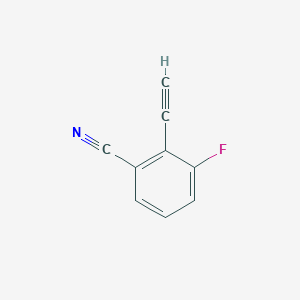

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
